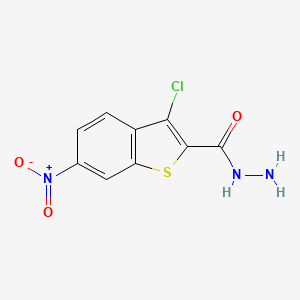

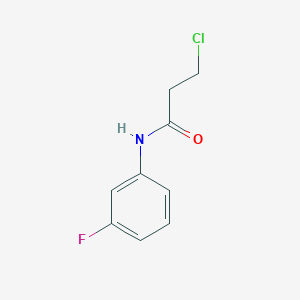

![molecular formula C9H9NS2 B1351909 [(2-Isothiocyanatoethyl)thio]benzene CAS No. 38752-37-3](/img/structure/B1351909.png)

[(2-Isothiocyanatoethyl)thio]benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

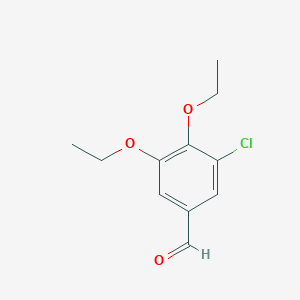

“[(2-Isothiocyanatoethyl)thio]benzene” is a chemical compound with the molecular formula C9H9NS2. It has an average mass of 195.305 Da and a monoisotopic mass of 195.017639 Da1. It contains a total of 21 atoms; 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Sulfur atoms23.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “[(2-Isothiocyanatoethyl)thio]benzene”.Molecular Structure Analysis

The molecular structure of “[(2-Isothiocyanatoethyl)thio]benzene” can be represented by the InChI string: InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H245. High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations6.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “[(2-Isothiocyanatoethyl)thio]benzene”.Physical And Chemical Properties Analysis

“[(2-Isothiocyanatoethyl)thio]benzene” has a density of 1.1±0.1 g/cm3, a boiling point of 323.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. Its enthalpy of vaporization is 54.3±3.0 kJ/mol, and it has a flash point of 149.3±23.2 °C. The index of refraction is 1.590, and it has a molar refractivity of 59.7±0.5 cm3. It has 1 H bond acceptor, 0 H bond donors, and 4 freely rotating bonds1.Scientific Research Applications

Supramolecular Chemistry Applications

Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), play a crucial role in supramolecular chemistry, leveraging their simple structure and self-assembly behavior for applications in nanotechnology, polymer processing, and biomedical fields. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold H-bonding, exemplifies their utility in creating advanced materials with designed properties (Cantekin, de Greef, & Palmans, 2012).

Environmental and Health Impacts

The environmental and health impacts of benzene, a well-studied chemical, include both acute and chronic exposures leading to hematologic effects and associations with acute myelogenous leukemia (AML) and myelodysplastic syndrome (MDS). Despite extensive research, the complete range of health effects, especially at low exposure levels, remains an area of active investigation (Galbraith, Gross, & Paustenbach, 2010).

Pharmacological Significance

The pharmacological importance of benzene derivatives is highlighted in the synthesis and biological evaluation of compounds like 2-(thio)ureabenzothiazoles, which exhibit a broad spectrum of biological activities. These activities are crucial for the development of new therapeutic agents, demonstrating the significance of benzene derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).

Advancements in Drug Discovery

Recent patent reviews indicate a growing interest in benzothiazole-based drug development, underscoring the potential of benzothiazoles as therapeutic agents for various diseases, including cancer. The versatility of the benzothiazole scaffold in drug discovery emphasizes its importance in the development of future drugs (Law & Yeong, 2022).

Safety And Hazards

I couldn’t find specific safety and hazard information for “[(2-Isothiocyanatoethyl)thio]benzene”.

Future Directions

I couldn’t find specific information on the future directions of “[(2-Isothiocyanatoethyl)thio]benzene”.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with matters of chemistry.

properties

IUPAC Name |

2-isothiocyanatoethylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS2/c11-8-10-6-7-12-9-4-2-1-3-5-9/h1-5H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQJAAYHHRTWQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCN=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407110 |

Source

|

| Record name | [(2-isothiocyanatoethyl)thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Isothiocyanatoethyl)thio]benzene | |

CAS RN |

38752-37-3 |

Source

|

| Record name | [(2-isothiocyanatoethyl)thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-isothiocyanatoethyl)sulfanyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

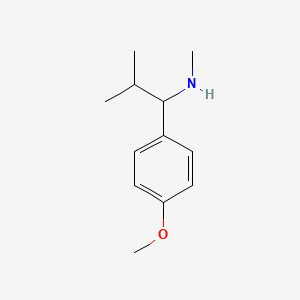

![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)